N-Boc-2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C9H12BrN3O2 and a molecular weight of approximately 274.11 g/mol. It features a bromine atom at the 5-position and an amino group at the 2-position of a pyrimidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and reactivity in various
While some chemical suppliers offer Tert-butyl (5-bromopyrimidin-2-YL)carbamate, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be either a niche intermediate in a larger synthesis or a relatively new compound yet to be explored in depth.
Given the presence of a pyrimidine ring and a carbamate functional group, Tert-butyl (5-bromopyrimidin-2-YL)carbamate could be relevant to research areas like:
The synthesis of N-Boc-2-Amino-5-bromopyrimidine typically involves the following steps:
N-Boc-2-Amino-5-bromopyrimidine finds applications in:
Interaction studies involving N-Boc-2-Amino-5-bromopyrimidine focus on its reactivity with various nucleophiles due to its electrophilic nature stemming from the bromine substituent. These studies help elucidate its potential as a building block in complex organic syntheses and its interactions with biological targets.
N-Boc-2-Amino-5-bromopyrimidine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 | 0.78 |
| tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate | 1235451-38-3 | 0.65 |
| 5-Bromo-2-(2-methoxyethylamino)pyrimidine | 886365-79-3 | 0.63 |
| 5-Bromo-N-methylpyrimidin-2-amine | 31402-54-7 | 0.62 |
| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | 914347-79-8 | 0.60 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. N-Boc-2-Amino-5-bromopyrimidine's unique combination of bromine substitution and Boc protection sets it apart, making it particularly useful for targeted synthetic applications.
N-Boc-2-Amino-5-bromopyrimidine, systematically named as tert-butyl (5-bromopyrimidin-2-yl)carbamate, represents a heterocyclic compound featuring a pyrimidine ring system with strategically positioned functional groups [1] [2]. The molecular structure consists of a six-membered pyrimidine ring bearing an amino group at the 2-position protected by a tert-butoxycarbonyl group and a bromine substituent at the 5-position [3] [4].
The compound exhibits the molecular formula C₉H₁₂BrN₃O₂ with a molecular weight of 274.11 grams per mole [1] [5] [2]. The Chemical Abstracts Service registry number for this compound is 883231-23-0, facilitating its identification in chemical databases [1] [5] [2]. The compound is also catalogued under the MDL number MFCD13188600 in various chemical repositories [1] [5] [2].
The structural architecture incorporates several key molecular features that influence its physicochemical behavior [6]. The pyrimidine core provides electron-deficient aromatic character due to the presence of two nitrogen atoms in the ring system [3]. The bromine substituent at the 5-position introduces significant steric bulk and electronic effects, while the tert-butoxycarbonyl protecting group at the 2-amino position confers enhanced stability and lipophilicity [4].
The canonical SMILES notation for this compound is BrC1=CN=C(NC(OC(C)(C)C)=O)N=C1, providing a concise representation of its connectivity [5] [2]. The International Chemical Identifier (InChI) string is InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14), with the corresponding InChI Key being MQQCCIJHZDEZBW-UHFFFAOYSA-N [1] [2] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂BrN₃O₂ | [1] [5] [2] |
| Molecular Weight | 274.11 g/mol | [1] [5] [2] |
| CAS Number | 883231-23-0 | [1] [5] [2] |
| MDL Number | MFCD13188600 | [1] [5] [2] |
| Exact Mass | 273.011292 Da | [6] |
| Polar Surface Area | 67.60 Ų | [6] |
The nuclear magnetic resonance spectroscopic analysis of N-Boc-2-Amino-5-bromopyrimidine reveals characteristic signals that confirm its molecular structure and provide insights into its electronic environment [7] [8]. The proton nuclear magnetic resonance spectrum in deuterated chloroform displays diagnostic peaks that correspond to the various proton environments within the molecule [7].
The pyrimidine ring protons appear as distinctive signals in the aromatic region, with the proton at the 4-position of the pyrimidine ring typically resonating around 8.32 parts per million as a doublet due to coupling with adjacent nitrogen atoms [7]. The proton at the 6-position exhibits similar chemical shift characteristics but may show slight variations depending on the solvent system employed [7].
The tert-butyl protecting group manifests as a characteristic singlet around 1.55 parts per million, integrating for nine protons and representing the three equivalent methyl groups attached to the central carbon atom [7]. This signal serves as a reliable indicator for the presence and integrity of the tert-butoxycarbonyl protecting group [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group typically appearing in the range of 155-165 parts per million [9]. The pyrimidine ring carbons exhibit chemical shifts characteristic of electron-deficient aromatic systems, with the brominated carbon showing distinctive downfield shifts due to the deshielding effect of the halogen substituent [9].
The infrared spectroscopic profile of N-Boc-2-Amino-5-bromopyrimidine exhibits several characteristic absorption bands that provide structural confirmation and functional group identification [10] [11]. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the carbamate group, which typically appears around 1706 wavenumbers per centimeter [10] [12].
This carbonyl absorption frequency is characteristic of carbamate functional groups and falls within the expected range for such structures [10] [11]. The position of this band may exhibit slight variations depending on the crystalline form and intermolecular hydrogen bonding interactions [12]. In cases where intramolecular hydrogen bonding occurs between the amino group and the carbonyl oxygen, a shoulder or additional band may appear at lower frequencies around 1690 wavenumbers per centimeter [12].
The nitrogen-hydrogen stretching vibrations associated with the amino group appear in the region between 3200-3500 wavenumbers per centimeter [10]. These bands may exhibit splitting or broadening due to hydrogen bonding interactions and the presence of primary amine functionality [10]. The carbon-hydrogen stretching vibrations of the tert-butyl group manifest in the aliphatic region around 2800-3000 wavenumbers per centimeter [10].
Additional characteristic absorptions include pyrimidine ring vibrations in the fingerprint region between 1000-1500 wavenumbers per centimeter, which provide detailed structural information about the heterocyclic core [10]. The carbon-bromine bond exhibits characteristic absorption features, although these are typically found at lower frequencies and may be less prominent in routine infrared analysis [10].
Mass spectrometric analysis of N-Boc-2-Amino-5-bromopyrimidine provides definitive molecular weight confirmation and fragmentation pattern information [13]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions, yielding a prominent peak at mass-to-charge ratio 274 corresponding to the [M+H]⁺ species [14] [15].
The isotopic pattern observed in the mass spectrum reflects the presence of the bromine atom, which exists as two stable isotopes with approximately equal abundance [13]. This results in a characteristic doublet pattern with peaks separated by two mass units, providing unambiguous confirmation of bromine incorporation [13].
Fragmentation pathways typically involve loss of the tert-butyl group and subsequent decomposition of the carbamate functionality [13]. Common fragmentation patterns include the elimination of carbon dioxide from the carbamate group and the formation of fragment ions corresponding to the bromopyrimidine core structure [13]. The stability of the pyrimidine ring system under mass spectrometric conditions generally results in prominent base peaks corresponding to the heterocyclic fragment [13].
High-resolution mass spectrometry provides precise mass determination, with the exact mass calculated as 273.011292 daltons for the neutral molecule [6]. This level of precision enables unambiguous molecular formula confirmation and distinguishes the compound from potential isomers or related structures [13].
Crystallographic analysis of N-Boc-2-Amino-5-bromopyrimidine provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [16] [17]. The compound typically crystallizes as white to off-white solid material suitable for single-crystal diffraction studies [4] [18].
The pyrimidine ring adopts a planar geometry characteristic of aromatic heterocycles, with bond lengths and angles falling within expected ranges for such systems [17]. The bromine substituent at the 5-position introduces minimal distortion to the ring planarity due to its relatively small steric footprint compared to larger substituents [17].
The carbamate group exhibits typical geometric parameters, with the carbon-oxygen double bond length approximately 1.20 angstroms and the carbon-nitrogen bond length around 1.35 angstroms [19]. The tert-butyl group adopts a staggered conformation that minimizes steric interactions with the pyrimidine ring system [20].
Intermolecular hydrogen bonding patterns in the crystal lattice typically involve interactions between the amino group and carbonyl oxygen atoms of adjacent molecules [19]. These hydrogen bonds contribute to the overall crystal stability and influence the melting point and sublimation characteristics of the compound [17].
The unit cell parameters and space group assignment depend on the specific crystallization conditions and may exhibit polymorphic behavior under different preparation methods [17]. Temperature-dependent crystallographic studies reveal information about thermal expansion coefficients and phase transition temperatures [17].
The electronic properties of N-Boc-2-Amino-5-bromopyrimidine are influenced by the electron-deficient nature of the pyrimidine ring system and the electronic effects of the substituents [21] [22]. The pyrimidine core exhibits characteristic electronic transitions in the ultraviolet region, with absorption maxima typically occurring between 250-280 nanometers [23] [24].
The π→π* electronic transitions of the pyrimidine ring system are responsible for the primary absorption features in the ultraviolet spectrum [21] [25]. These transitions are sensitive to substituent effects, with the bromine atom at the 5-position causing bathochromic shifts due to its electron-withdrawing properties [22]. The amino group at the 2-position, although protected by the tert-butoxycarbonyl group, still influences the electronic distribution within the ring system [22].
The compound exhibits a calculated logarithmic partition coefficient (LogP) of 1.59, indicating moderate lipophilicity [6]. This value reflects the balance between the polar pyrimidine and carbamate functionalities and the lipophilic tert-butyl group [6]. The polar surface area is calculated as 67.60 square angstroms, primarily contributed by the nitrogen and oxygen atoms in the structure [6].
The refractive index of the compound is reported as 1.577, providing information about its optical density and polarizability [6]. The dipole moment of the molecule reflects the asymmetric distribution of electron density caused by the various functional groups and their relative orientations [26].
Electronic absorption spectroscopy reveals multiple absorption bands corresponding to different electronic transitions [21] [22]. The lowest energy transitions involve promotion of electrons from non-bonding orbitals on nitrogen atoms to antibonding π* orbitals of the pyrimidine ring [25]. Higher energy transitions correspond to π→π* excitations within the aromatic system [21] [22].
The solubility characteristics of N-Boc-2-Amino-5-bromopyrimidine are governed by the interplay between its polar and nonpolar structural features [15]. The compound exhibits limited solubility in water due to the lipophilic tert-butyl group and the aromatic pyrimidine core, with aqueous solubility typically less than 1 milligram per milliliter [15].
In dimethyl sulfoxide, the compound demonstrates good solubility exceeding 50 milligrams per milliliter, making this solvent suitable for stock solution preparation and analytical applications [15]. The high solubility in dimethyl sulfoxide is attributed to the solvent's ability to solvate both polar and nonpolar regions of the molecule through its amphiphilic character [15].
Organic solvents such as dichloromethane, chloroform, and ethyl acetate provide moderate to good solubility for the compound [15]. The carbamate functionality contributes to solubility in polar aprotic solvents, while the tert-butyl group enhances dissolution in less polar organic media [15].
Temperature effects on solubility follow typical patterns for organic compounds, with increased dissolution observed at elevated temperatures [15]. The preparation of stock solutions often requires gentle heating to 37 degrees Celsius followed by sonication to achieve complete dissolution [15].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | <1 mg/mL | Limited aqueous solubility |
| Dimethyl Sulfoxide | >50 mg/mL | Excellent solubility |
| Dichloromethane | Good | Suitable for extractions |
| Ethyl Acetate | Moderate | Useful for purification |
| Methanol | Limited | Requires heating |
The compound's behavior in different solvent systems is crucial for synthetic applications and purification procedures [15]. Column chromatography typically employs gradient elution systems using mixtures of hexane and ethyl acetate to achieve optimal separation [15]. The retention characteristics on silica gel reflect the compound's moderate polarity and hydrogen bonding capacity [15].